1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Fragment-Based Drug Design Physicochemical Properties Imidazopyridine Building Blocks

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7ClN2O, MW 194.62) is a heterocyclic building block that combines the privileged imidazo[1,2-a]pyridine scaffold with a chlorine substituent at position 6 and a reactive acetyl group at position 3. The compound serves as a validated synthetic intermediate for generating potent PI3 kinase p110α inhibitors; optimization of derivatives constructed from this building block yielded inhibitors with IC50 values as low as 0.0018 µM, a >300-fold improvement over the initial screening hit.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12338715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1C=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3
InChIKeyZGOCQBHBZZUFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 30493-40-4): Procurement Guide for a 6-Chloro-C3-Acetyl Imidazopyridine Building Block


1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7ClN2O, MW 194.62) is a heterocyclic building block that combines the privileged imidazo[1,2-a]pyridine scaffold with a chlorine substituent at position 6 and a reactive acetyl group at position 3 [1]. The compound serves as a validated synthetic intermediate for generating potent PI3 kinase p110α inhibitors; optimization of derivatives constructed from this building block yielded inhibitors with IC50 values as low as 0.0018 µM, a >300-fold improvement over the initial screening hit [2].

Why 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone Cannot Be Replaced by 6-Bromo, Unsubstituted, or Non-Acetylated Analogs


Replacing the 6-chloro substituent with bromine (CAS 30493-41-5) increases molecular weight by approximately 45 Da and elevates computed LogP by roughly 0.4 units, pushing physicochemical properties further from the optimal fragment-like space defined by the Rule of 3 (MW < 300, LogP ≤ 3) [1]. The unsubstituted imidazo[1,2-a]pyridin-3-yl ethanone lacks the chlorine handle required for orthogonal Pd-catalyzed cross-coupling diversification, while the non-acetylated 6-chloroimidazo[1,2-a]pyridine core (CAS 6188-25-6) requires an additional Friedel-Crafts acylation step to install the C-3 carbonyl—a transformation that may proceed with lower regioselectivity and yield compared to using the pre-acetylated building block [2]. This specific 6-chloro/3-acetyl substitution pattern has been validated in the construction of high-potency PI3K p110α inhibitors demonstrating >300-fold potency gains over initial leads [3].

Quantitative Differentiation Evidence for 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone vs. Closest Analogs


Physicochemical Comparison: 6-Chloro vs. 6-Bromo Analog for Fragment-Based Drug Design (FBDD) Library Suitability

The target compound 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7ClN2O) has a molecular weight of 194.62 g/mol and a computed LogP of 2.4, with 0 hydrogen bond donors and 2 hydrogen bond acceptors [1]. By contrast, the direct 6-bromo analog 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7BrN2O, CAS 30493-41-5) has a molecular weight of 239.07 g/mol and an estimated LogP approximately 0.4 units higher due to the increased polarizability of bromine .

Fragment-Based Drug Design Physicochemical Properties Imidazopyridine Building Blocks

Validated Intermediate for PI3K p110α Inhibitor Synthesis: >300-Fold Potency Optimization Achieved Using This Building Block

In the seminal study by Hayakawa et al. (2007), 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone was employed as a key reactant in the synthesis of imidazo[1,2-a]pyridine-based PI3K p110α inhibitors [1]. The initial lead compound 2a, constructed from this building block, exhibited an IC50 of 0.67 µM against p110α. Systematic optimization of substituents on the scaffold—enabled by the C-3 acetyl handle—produced compound 2g with an IC50 of 0.0018 µM (1.8 nM), representing a 372-fold improvement in inhibitory potency .

PI3 Kinase p110α Inhibition Cancer Therapeutics Structure-Activity Relationship Optimization

Fragment-Like Compliance: Why the 6-Chloro-3-Acetyl Combination Outperforms the Core Scaffold for FBDD Library Design

The target compound (MW 194.62, LogP 2.4, HBD 0, HBA 2, RotB 1) fully satisfies all Rule-of-3 criteria established for fragment-based screening libraries [1]. In comparison, the non-acetylated core 6-chloroimidazo[1,2-a]pyridine (CAS 6188-25-6, MW 152.58) lacks the essential carbonyl handle required for immediate diversification, necessitating an additional Friedel-Crafts acylation step that introduces regioselectivity risk and consumes additional synthetic resources [2].

Fragment-Based Screening Lead Discovery Rule of 3 Compliance

Synthetic Reactivity Advantage: C-3 Acetyl Handle vs. Non-Acetylated or 2-Methyl Analogs for Anti-Infective Library Synthesis

The C-3 acetyl group of this compound undergoes Claisen-Schmidt (crotonization) condensation with aromatic aldehydes to directly generate α,β-unsaturated ketone (chalcone-like) derivatives, as demonstrated by Ouattara et al. in the synthesis of imidazopyridinyl-arylpropenone anti-infective agents from the analogous 2-methyl derivative [1]. By contrast, the non-acetylated 6-chloroimidazo[1,2-a]pyridine core scaffold requires a separate Friedel-Crafts acylation to install the C-3 carbonyl—a transformation that uses stoichiometric AlCl3 and may proceed with variable regioselectivity [2].

Claisen-Schmidt Condensation Anti-Infective Agent Synthesis Imidazopyridine Diversification

Patent-Cited Utility in FLT3/CDK Dual Kinase Inhibitor Scaffolds: Documented IP Relevance

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is specifically cited as a synthetic intermediate in patent families covering 4-(imidazo[1,2-a]pyridin-3-yl)-N-(pyridinyl)pyrimidin-2-amine derivatives as therapeutic agents targeting FLT3 and CDK kinases for cancer treatment [1]. This patent citation provides documented intellectual property relevance that is absent for the unsubstituted imidazo[1,2-a]pyridin-3-yl ethanone or the 6-methyl analog, neither of which appear in the same patent exemplification .

FLT3 Kinase Inhibition Cyclin-Dependent Kinase Inhibitors Patent-Backed Chemical Matter

High-Value Application Scenarios for 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase Targets

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is optimally suited for fragment-based screening library design due to its compliance with the Rule of 3 (MW 194.62, LogP 2.4) and the presence of the C-3 acetyl group, which enables direct one-step diversification via Claisen-Schmidt condensation or reductive amination without additional functionalization steps [1]. Procurement for FBDD campaigns targeting the ATP-binding sites of kinases is supported by validated PI3K p110α inhibitor data showing that derivatives built from this scaffold achieved IC50 values in the low nanomolar range (1.8 nM) [2].

PI3K p110α Inhibitor Lead Optimization Programs

This building block is a documented starting material for the synthesis of imidazo[1,2-a]pyridine-based PI3K p110α inhibitors, where structure-activity relationship optimization yielded a >300-fold potency improvement (IC50 from 0.67 µM to 0.0018 µM) [1]. The final optimized compound 12 additionally demonstrated cellular antiproliferative activity against A375 (IC50 = 0.14 µM) and HeLa (IC50 = 0.21 µM) cancer cell lines, with 37% tumor growth inhibition in a mouse xenograft model at 25 mg/kg intraperitoneal dosing, establishing a clear translational path for programs using this intermediate [2].

Anti-Infective Agent Synthesis via Claisen-Schmidt Condensation

The C-3 acetyl group enables direct Claisen-Schmidt (crotonization) condensation with aromatic aldehydes to generate α,β-unsaturated ketone (chalcone-like) derivatives that have demonstrated anti-infective activity [1]. This one-step diversification strategy has been validated for the structurally analogous 2-methyl series, where imidazopyridinyl-arylpropenone compounds showed promising antimicrobial profiles [2]. Procurement of the 6-chloro variant extends this validated synthetic paradigm to compounds bearing the chlorine substituent, which can further participate in orthogonal Pd-catalyzed cross-coupling reactions for late-stage diversification.

FLT3/CDK Dual Kinase Inhibitor Scaffold Development

The compound is explicitly cited as an intermediate in patent families covering 4-(imidazo[1,2-a]pyridin-3-yl)-N-(pyridinyl)pyrimidin-2-amine derivatives with FLT3 and CDK inhibitory activity [1]. Procurement for FLT3-targeted programs (relevant to acute myeloid leukemia) or CDK inhibitor development (relevant to multiple cancer indications) is supported by documented patent exemplification, providing IP defensibility and a known synthetic route to patent-protected chemical space [2].

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